molecular formula C18H18N2O3 B14132398 4-methyl-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide CAS No. 876573-65-8

4-methyl-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide

Cat. No.: B14132398
CAS No.: 876573-65-8
M. Wt: 310.3 g/mol
InChI Key: KVYKZOIBYUNRJQ-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is an organic compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to a benzamide structure, along with a tetrahydronaphthalenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide typically involves a multi-step process:

    Amidation: The nitrobenzene derivative is then subjected to amidation with 1,2,3,4-tetrahydronaphthalen-1-amine under appropriate conditions to form the desired benzamide.

    Methylation: The final step involves the methylation of the benzamide to introduce the methyl group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

    Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4)

Major Products

    Reduction: 4-methyl-3-amino-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: 4-carboxy-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide

Scientific Research Applications

4-methyl-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-3-nitropyridine: A substituted nitropyridine with similar nitro and methyl groups.

    4-methyl-3-nitrobenzoyl chloride: Another nitrobenzene derivative with a similar structure.

    N-methyl-N’-nitro-N-nitrosoguanidine (MNNG): A nitrosoguanidine compound with similar nitro functionality.

Uniqueness

4-methyl-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is unique due to the presence of the tetrahydronaphthalenyl moiety, which imparts distinct chemical and biological properties compared to other nitrobenzene derivatives.

Properties

CAS No.

876573-65-8

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

4-methyl-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide

InChI

InChI=1S/C18H18N2O3/c1-12-9-10-14(11-17(12)20(22)23)18(21)19-16-8-4-6-13-5-2-3-7-15(13)16/h2-3,5,7,9-11,16H,4,6,8H2,1H3,(H,19,21)

InChI Key

KVYKZOIBYUNRJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCCC3=CC=CC=C23)[N+](=O)[O-]

solubility

9.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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